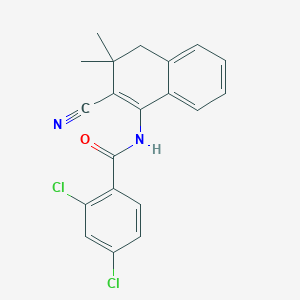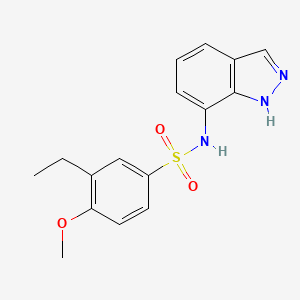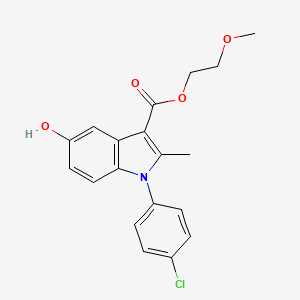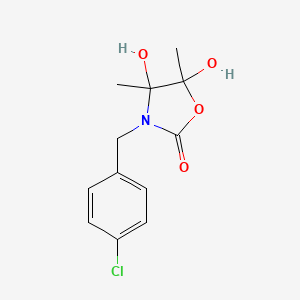![molecular formula C27H24ClN3O2S B4328824 3'-(4-CHLOROPHENYL)-1-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328824.png)
3'-(4-CHLOROPHENYL)-1-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Vue d'ensemble
Description
3’-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with an indole derivative, the core structure is synthesized through electrophilic substitution reactions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a thiazolidine precursor under specific conditions, such as the presence of a base and a suitable solvent.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3’-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indole-thiazolidine] Derivatives: Compounds with similar spirocyclic structures and indole-thiazolidine cores.
Phenylpyrrolidine Derivatives: Compounds featuring the phenylpyrrolidine moiety.
Uniqueness
3’-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c28-21-10-12-22(13-11-21)31-25(32)17-34-27(31)23-8-4-5-9-24(23)30(26(27)33)18-29-15-14-20(16-29)19-6-2-1-3-7-19/h1-13,20H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPEBMEKUQHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CN3C4=CC=CC=C4C5(C3=O)N(C(=O)CS5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328761.png)
![N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328768.png)

![3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4328796.png)
![1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328800.png)
![1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-FLUOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328813.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![11-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328821.png)

![2-methoxyethyl 5-hydroxy-2-methyl-1-{3-[(4-nitrophenyl)amino]propyl}-1H-indole-3-carboxylate](/img/structure/B4328843.png)
![2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4328845.png)

